molecular formula C21H18N4O4S2 B2874431 N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946358-32-3

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2874431
CAS No.: 946358-32-3
M. Wt: 454.52
InChI Key: DDOVTQYLXXNOBC-UHFFFAOYSA-N
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Description

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a thiazole ring, and a dimethoxybenzamide group

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S2/c1-28-14-7-12(8-15(10-14)29-2)19(27)25-20-22-13(11-30-20)9-18(26)24-21-23-16-5-3-4-6-17(16)31-21/h3-8,10-11H,9H2,1-2H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVTQYLXXNOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then reacted with thiazole derivatives under controlled conditions . The reaction is usually carried out in an aqueous or ethanol solvent at temperatures ranging from 50-60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved often include the activation of caspases and the induction of mitochondrial dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of benzothiazole, thiazole, and dimethoxybenzamide groups, which confer distinct chemical and biological properties

Biological Activity

N-(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound notable for its potential biological activities. This compound incorporates multiple heterocyclic moieties, including benzothiazole and thiazole, which are known for their medicinal properties. The unique structural features of this compound suggest a variety of pharmacological applications, particularly in cancer therapy and antimicrobial activity.

Molecular Structure

  • Molecular Formula : C₁₆H₁₄N₄O₂S₂
  • Molecular Weight : 358.4 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This activity has been observed in various cancer cell lines:

  • Cell Lines Tested : Ovarian, breast, lung, renal, and colon carcinoma.
  • IC50 Values : Various derivatives have shown IC50 values ranging from 0.19 to 83.1 µM against different tumor cell lines .

Case Study: Tubulin Polymerization Inhibition

A specific study highlighted that certain benzothiazole derivatives could arrest the cell cycle at the G2/M phase by disrupting microtubule assembly. This was demonstrated through immunofluorescence assays and tubulin polymerization studies .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial efficacy. The compound has shown activity against various bacterial strains, contributing to its potential as an antibacterial agent:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

  • Substituents : Electron-withdrawing groups at specific positions on the benzothiazole ring enhance lipophilicity and cytotoxicity.
  • Linker Length : Increasing the length of the linker between functional groups can improve binding affinity to target proteins such as DNA .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Benzothiazole Moiety : Achieved through the reaction of 2-aminothiophenol with carbon disulfide.
  • Thiazole Ring Synthesis : Utilizes Hantzsch thiazole synthesis via condensation reactions.
  • Coupling Reactions : Involves linking benzothiazole and thiazole intermediates through carbamoyl groups under controlled conditions .

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits not only anticancer properties but also potential anti-inflammatory and analgesic effects. In vitro assays have shown promising results in inhibiting key enzymes involved in inflammatory pathways .

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